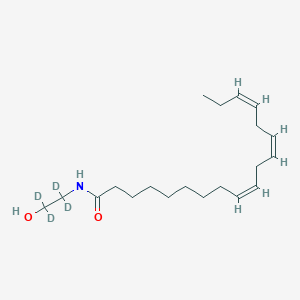

alpha-Linolenoyl Ethanolamide-d4

Übersicht

Beschreibung

α-Linolenoyl Ethanolamide-d4: is an endocannabinoid that contains α-linolenic acid in place of the arachidonate moiety found in anandamide (AEA). Its chemical formula is C20H35NO2, and its molecular weight is 325.5 g/mol . This compound plays a role in various physiological processes, although its specific functions are still being elucidated.

Analyse Chemischer Reaktionen

α-Linolenoyl-Ethanolamid-d4 kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. spezifische Reagenzien und Bedingungen sind rar. Forscher verwenden es in der Regel als analytischen Standard, anstatt seine Reaktivität zu untersuchen.

Wissenschaftliche Forschungsanwendungen

Neurobiologie: α-Linolenoyl-Ethanolamid-d4 wird in Schweinegehirngewebe nachgewiesen, was auf eine mögliche Rolle bei der Neurotransmission hindeutet.

Endocannabinoid-System: Wie andere Endocannabinoide interagiert es wahrscheinlich mit Cannabinoid-Rezeptoren (CB1 und CB2) und moduliert physiologische Prozesse wie Schmerzempfindung, Entzündung und Appetitregulierung.

Stoffwechsel und Entzündung: Die Forschung zur Untersuchung seiner Auswirkungen auf den Lipidstoffwechsel und Entzündungswege ist im Gange.

5. Wirkmechanismus

Der genaue Mechanismus, durch den α-Linolenoyl-Ethanolamid-d4 seine Wirkungen ausübt, ist nicht vollständig geklärt. es ist wahrscheinlich, dass es an Cannabinoid-Rezeptoren bindet und nachgeschaltete Signalwege beeinflusst.

Wirkmechanismus

The exact mechanism by which α-Linolenoyl Ethanolamide-d4 exerts its effects is not fully characterized. it likely involves binding to cannabinoid receptors and influencing downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Obwohl α-Linolenoyl-Ethanolamid-d4 aufgrund seiner Deuteriummarkierung einzigartig ist, weist es Ähnlichkeiten mit anderen Endocannabinoiden wie Anandamid (AEA) und 2-Arachidonoylglycerol (2-AG) auf. Diese Verbindungen tragen gemeinsam zu den regulatorischen Funktionen des Endocannabinoid-Systems bei.

Biologische Aktivität

Alpha-Linolenoyl Ethanolamide-d4 (ALEA-d4) is a deuterated analog of alpha-linolenoyl ethanolamide, a member of the N-acylethanolamine family, which has garnered attention for its potential biological activities, particularly in relation to the endocannabinoid system. This article explores the biological activity of ALEA-d4, highlighting its mechanism of action, effects on physiological processes, and relevant research findings.

Overview of N-Acylethanolamines

N-acylethanolamines (NAEs) are bioactive lipids that play crucial roles in various physiological processes, including inflammation, pain modulation, and appetite regulation. They exert their effects primarily through cannabinoid receptors (CB1 and CB2), although some NAEs also interact with other receptors such as peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels.

Endocannabinoid System Interaction

ALEA-d4 is believed to influence the endocannabinoid system by modulating the activity of cannabinoid receptors. Research indicates that NAEs can enhance the effects of endocannabinoids like anandamide (AEA) through an "entourage effect," where they modify receptor activation without directly binding to the receptors themselves .

Inflammatory Response Modulation

Studies have shown that alpha-linolenoyl ethanolamide can inhibit pro-inflammatory pathways. For instance, it reduces lipopolysaccharide (LPS)-induced inflammation by suppressing NF-κB signaling pathways . This anti-inflammatory property suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Effects on Appetite and Satiety

Research has demonstrated that ALEA-d4 influences satiety-related biomarkers. A study examining various N-acylethanolamines found that ALEA-d4 levels correlate with changes in appetite regulation . The findings suggest that ALEA-d4 may play a role in signaling satiety, potentially providing a target for obesity management strategies.

In Vivo Studies

A significant investigation into dietary impacts on NAE levels revealed that supplementation with omega-3 fatty acids increased the concentration of n-3 derived NAEs, including ALEA-d4, in various tissues under both normal and inflammatory conditions. This suggests that dietary sources rich in alpha-linolenic acid may enhance the biological activity of ALEA-d4 by increasing its availability in the body .

Case Studies

-

Dietary Influence on NAE Levels

A study involving C57BL/6 mice assessed how dietary fish oil influenced NAE levels during inflammatory states. Results indicated that fish oil supplementation significantly elevated n-3 NAEs, including ALEA-d4, suggesting a protective role against inflammation . -

Human Clinical Trials

Clinical studies assessing the impact of Mediterranean diets rich in omega-3 fatty acids showed alterations in endocannabinoid profiles over three years. Participants exhibited improved insulin sensitivity and reduced body weight, correlating with increased levels of NAEs such as ALEA-d4 .

Table 1: Summary of Biological Activities of this compound

Eigenschaften

IUPAC Name |

(9Z,12Z,15Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJXRRXWHSHZPU-BBVLJAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.